molecular formula C8H9NO3 B018480 2-Methyl-4-nitroanisole CAS No. 50741-92-9

2-Methyl-4-nitroanisole

Cat. No. B018480
CAS RN: 50741-92-9
M. Wt: 167.16 g/mol
InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

To a solution of 2-methyl-4-nitrophenol (10.2 g, 67 mmol) in acetonitrile (250 mL) was added potassium carbonate (27.6 g, 200 mmol) and methyl iodide (4.1 mL, 66 mmol). The mixture was stirred at 80° C. for 12 h. After cooling to room temperature, the solid was removed by filtration and the filtrate was evaporated under reduced pressure. The resulting oil was dissolved in dichloromethane (250 mL). The solution was washed with 2N NaOH (aq.) (200 mL), brine (100 mL), dried (Na2SO4), filtered and evaporated to yield 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol, 85%).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[C:12](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[CH3:12][O:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.1 mL
Type
reactant
Smiles
CI
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dichloromethane (250 mL)
WASH
Type
WASH
Details
The solution was washed with 2N NaOH (aq.) (200 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57 mmol
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.